1(c) paragraph sign-Methyl Dapagliflozin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1© paragraph sign-Methyl Dapagliflozin is a sodium-glucose co-transporter-2 (SGLT2) inhibitor used primarily in the treatment of type 2 diabetes mellitus. It is an aryl glycoside that effectively lowers blood glucose levels by inhibiting the reabsorption of glucose in the kidneys . This compound has also shown potential benefits in treating heart failure and chronic kidney disease .

Preparation Methods

The synthesis of 1© paragraph sign-Methyl Dapagliflozin involves several steps. One common method starts with the protection of gluconolactone using trimethylsilyl (TMS), followed by the reaction with aryl lithium to form an aryl glucoside . The resulting compound undergoes acetylation and subsequent reduction to yield the final product . Industrial production methods often involve hydrolyzing an acetylated form of the compound in the presence of an alkali metal hydroxide, such as lithium hydroxide or sodium hydroxide .

Chemical Reactions Analysis

Table 1: Key Synthetic Intermediates and Reactions

Stereochemical Control

Dapagliflozin’s synthesis prioritizes stereoselectivity:

-

Chiral Centers : The glucose moiety requires precise configuration at C-1, C-3, C-4, and C-5 .

-

Resolution Methods : X-ray crystallography confirmed stereochemistry during development .

Table 2: Stereochemical Outcomes in Key Steps

Industrial-Scale Modifications

Efforts to optimize dapagliflozin synthesis focus on cost and scalability:

-

Alternative Routes : Use of cocrystalline complexes (e.g., 118 ) to bypass unstable intermediates .

-

Byproduct Mitigation : Anhydrous conditions and NaOEt reduce aldol/Cannizzaro byproducts .

Analytical Characterization

Scientific Research Applications

Type 2 Diabetes Management

1(c) paragraph sign-Methyl Dapagliflozin serves as a first-line treatment or as an adjunct therapy alongside diet and exercise for managing type 2 diabetes. It functions by blocking the SGLT2 protein found in the renal proximal convoluted tubule, which leads to increased urinary glucose excretion and, consequently, lower blood glucose levels.

Heart Failure Treatment

This compound is also used to reduce the risk of cardiovascular death, hospitalization for heart failure, and urgent heart failure visits in adults with heart failure .

Chronic Kidney Disease

This compound can reduce the risk of sustained eGFR decline, end-stage kidney disease, cardiovascular death, and hospitalization for heart failure in adults with chronic kidney disease at risk of progression . However, it is not recommended for treating chronic kidney disease in patients with polycystic kidney disease or those requiring immunosuppressive therapy for kidney disease .

Comparative Analysis of SGLT2 Inhibitors

| Compound | Mechanism of Action | Indications | Unique Features |

|---|---|---|---|

| This compound | Inhibits SGLT2 | Type 2 diabetes, heart failure | First approved SGLT2 inhibitor |

| Empagliflozin | Inhibits SGLT2 | Type 2 diabetes, cardiovascular protection | Strong cardiovascular outcomes |

| Canagliflozin | Inhibits SGLT2 | Type 2 diabetes, chronic kidney disease | Higher risk of lower limb amputation |

| Ertugliflozin | Inhibits SGLT2 | Type 2 diabetes | Newest member of the SGLT2 inhibitor class |

This comparison illustrates the position of this compound as an established SGLT2 inhibitor with wide-ranging clinical applications.

Clinical Studies and Trials

Mechanism of Action

The mechanism of action of 1© paragraph sign-Methyl Dapagliflozin involves the inhibition of SGLT2 in the proximal renal tubules . By blocking SGLT2, the compound reduces the reabsorption of filtered glucose, leading to increased urinary glucose excretion . This process not only lowers blood glucose levels but also reduces sodium reabsorption, which can have beneficial effects on cardiovascular and renal health .

Comparison with Similar Compounds

1© paragraph sign-Methyl Dapagliflozin is part of the gliflozin class of drugs, which includes other SGLT2 inhibitors such as canagliflozin, empagliflozin, and ipragliflozin . Compared to these compounds, 1© paragraph sign-Methyl Dapagliflozin is unique in its molecular structure and specific pharmacokinetic properties . For example, it has a distinct aryl glycoside structure that contributes to its efficacy and safety profile .

Biological Activity

1(c) paragraph sign-Methyl Dapagliflozin is a derivative of Dapagliflozin, a well-known sodium-glucose cotransporter 2 (SGLT2) inhibitor primarily used in the treatment of type 2 diabetes mellitus (T2DM). This compound has garnered interest due to its potential biological activities beyond glucose regulation, including effects on cardiovascular health, renal function, and neuroprotection.

The primary mechanism of action for SGLT2 inhibitors like Dapagliflozin involves the inhibition of glucose reabsorption in the kidneys, leading to increased glucose excretion and lower blood glucose levels. However, recent studies have highlighted additional mechanisms:

- Cardiovascular Benefits : SGLT2 inhibitors have been shown to reduce the risk of heart failure and improve cardiovascular outcomes in diabetic patients. They achieve this through mechanisms such as reducing preload and afterload on the heart and promoting diuresis .

- Renal Protection : These compounds exhibit nephroprotective effects by reducing hyperfiltration injury and inflammation in the kidneys .

- Neuroprotective Effects : Emerging research suggests that Dapagliflozin may also confer neuroprotective benefits by modulating inflammatory pathways and oxidative stress in neurodegenerative conditions .

Research Findings

Recent studies have provided insights into the biological activity of this compound:

- In Vitro Studies : Research has demonstrated that Dapagliflozin and its derivatives can inhibit pro-inflammatory cytokines and oxidative stress markers in various cell lines. For instance, a study indicated that Dapagliflozin reduced levels of TNF-α and IL-6 in cultured macrophages, suggesting an anti-inflammatory role .

- Animal Models : In diabetic mouse models, treatment with Dapagliflozin resulted in improved cognitive functions and reduced markers of neuroinflammation. This was attributed to enhanced insulin signaling pathways and decreased amyloid pathology .

Case Studies

- Cognitive Function Improvement : A randomized controlled trial involving 96 patients with T2DM and mild cognitive impairment showed significant improvements in cognitive assessment scores following treatment with Dapagliflozin compared to control groups .

- Cardiovascular Outcomes : In a large-scale study (EMPA-REG OUTCOME), patients treated with Empagliflozin (a related SGLT2 inhibitor) exhibited a 38% reduction in hospitalization for heart failure compared to placebo. While this study did not directly involve this compound, it underscores the class-wide cardiovascular benefits observed with SGLT2 inhibitors .

Comparative Analysis

The following table summarizes the biological activities and mechanisms associated with various SGLT2 inhibitors, including this compound:

| Compound | Mechanism of Action | Cardiovascular Benefits | Renal Protection | Neuroprotection |

|---|---|---|---|---|

| This compound | SGLT2 inhibition, anti-inflammatory effects | Yes | Yes | Yes |

| Dapagliflozin | SGLT2 inhibition | Yes | Yes | Limited |

| Empagliflozin | SGLT2 inhibition | Strong | Yes | Emerging |

| Canagliflozin | SGLT2 inhibition | Moderate | Yes | Limited |

Properties

IUPAC Name |

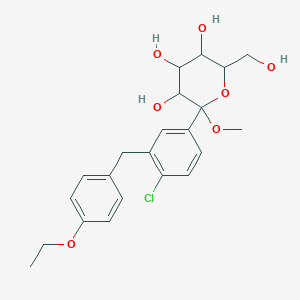

2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27ClO7/c1-3-29-16-7-4-13(5-8-16)10-14-11-15(6-9-17(14)23)22(28-2)21(27)20(26)19(25)18(12-24)30-22/h4-9,11,18-21,24-27H,3,10,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKTWLVVOULBRDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3(C(C(C(C(O3)CO)O)O)O)OC)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27ClO7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.